molecular formula C20H23N7O B14091516 N-[3-(1H-benzimidazol-2-yl)propyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B14091516
M. Wt: 377.4 g/mol
InChI Key: RQSJHYWGFCSWJT-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a bipyrazole structure.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction can lead to the formation of benzimidazole derivatives with reduced functional groups .

Mechanism of Action

Properties

Molecular Formula

C20H23N7O

Molecular Weight

377.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H23N7O/c1-12-19(13(2)27(3)26-12)16-11-17(25-24-16)20(28)21-10-6-9-18-22-14-7-4-5-8-15(14)23-18/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,21,28)(H,22,23)(H,24,25)

InChI Key

RQSJHYWGFCSWJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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